1-Benzoyl-3,4-epoxypyrrolidine
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Overview
Description
3-Benzoyl-6-oxa-3-azabicyclo[3.1.0]hexane is a heterocyclic compound with a unique bicyclic structure. It contains an oxygen and nitrogen atom within its ring system, making it an interesting subject for chemical research and applications. This compound is known for its potential use in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-6-oxa-3-azabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzoyl chloride with a suitable azabicyclohexane precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through column chromatography.
Industrial Production Methods
While specific industrial production methods for 3-Benzoyl-6-oxa-3-azabicyclo[3.1.0]hexane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-6-oxa-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives or nitrogen-containing compounds.
Scientific Research Applications
3-Benzoyl-6-oxa-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzoyl-6-oxa-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane
- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- 6-Methyl-3-oxa-6-azabicyclo[3.1.0]hexane
Uniqueness
3-Benzoyl-6-oxa-3-azabicyclo[3.1.0]hexane is unique due to its benzoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
6-oxa-3-azabicyclo[3.1.0]hexan-3-yl(phenyl)methanone |
InChI |
InChI=1S/C11H11NO2/c13-11(8-4-2-1-3-5-8)12-6-9-10(7-12)14-9/h1-5,9-10H,6-7H2 |
InChI Key |
RJQCFSRXYIQTMS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(O2)CN1C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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